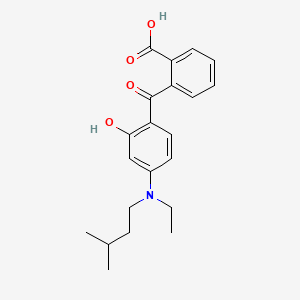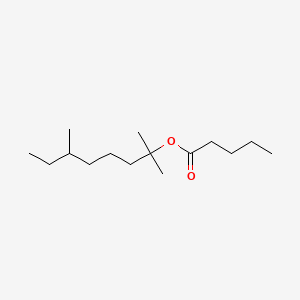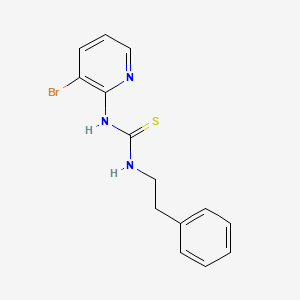
Thiourea, N-(3-bromo-2-pyridinyl)-N'-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-phenylethyl)- is a thiourea derivative that features a brominated pyridine ring and a phenylethyl group. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of the isothiocyanate intermediate: This can be achieved by reacting 3-bromo-2-pyridine with thiophosgene.
Reaction with the amine: The isothiocyanate intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of catalysts, optimized temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Halogenated thiourea derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Thiourea dioxide.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Used in the production of polymers, dyes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of thiourea derivatives often involves interaction with biological molecules such as enzymes or receptors. The brominated pyridine ring and phenylethyl group may enhance binding affinity and specificity to target molecules, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(3-chloro-2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-methylphenyl)-
Uniqueness
Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-phenylethyl)- is unique due to the presence of the bromine atom on the pyridine ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a bioactive compound compared to its non-brominated or differently substituted analogs.
Properties
CAS No. |
149487-05-8 |
|---|---|
Molecular Formula |
C14H14BrN3S |
Molecular Weight |
336.25 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H14BrN3S/c15-12-7-4-9-16-13(12)18-14(19)17-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H2,16,17,18,19) |
InChI Key |
KBHZHOONHFJSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



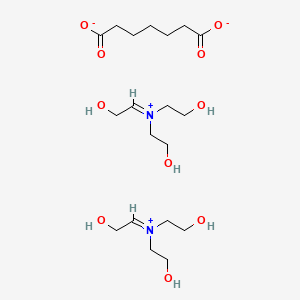
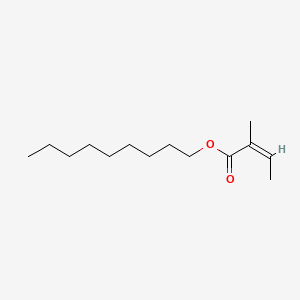

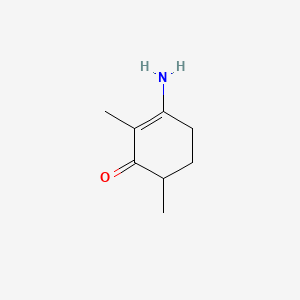
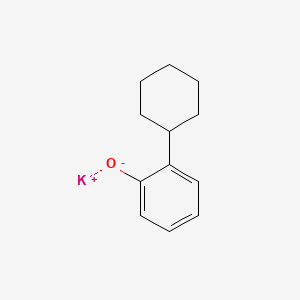
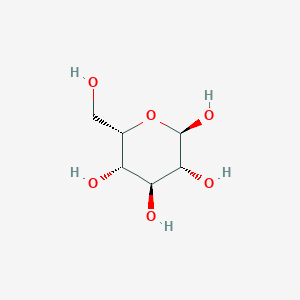

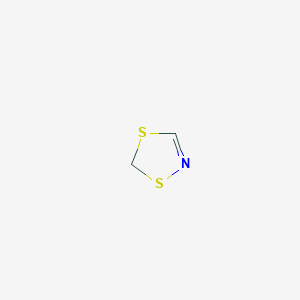
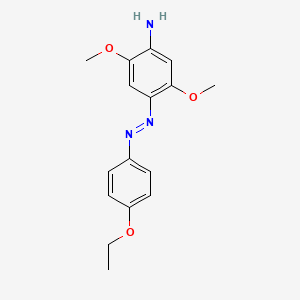

![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
